molecular formula C23H23N3O3S B2356138 2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 899756-21-9

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2356138
CAS No.: 899756-21-9
M. Wt: 421.52
InChI Key: HIQICCRJULJYLR-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of biochemical reactions within the cell, leading to various physiological effects. The exact nature of these effects depends on the specific role of GPR139 in the cell or tissue where it is expressed.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific role of GPR139 in the cells or tissues where it is expressed. Given that GPR139 is associated with various diseases, disorders, or conditions , the compound could potentially have a wide range of effects.

Properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-14-26-22(28)21-20(17-10-6-7-11-18(17)29-21)25-23(26)30-15-19(27)24-13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQICCRJULJYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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